3-Methyl-6-nitrocatechol
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Overview
Description
3-Methyl-6-nitrocatechol is a nitrated aromatic compound that belongs to the class of nitrocatechols. These compounds are characterized by the presence of both nitro and hydroxyl groups attached to a benzene ring. This compound is particularly notable for its role as a marker compound in biomass burning and its contribution to secondary organic aerosols in the atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-6-nitrocatechol can be synthesized through the nitration of 3-methylcatechol. This process typically involves the use of nitrous acid (HNO2) under aqueous-phase conditions. The reaction is highly dependent on the pH and temperature, with optimal conditions being around pH 4.5 and moderate temperatures .
Industrial Production Methods: The reaction conditions are carefully controlled to ensure the selective formation of the desired nitrocatechol isomer .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-6-nitrocatechol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids can be used under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
3-Methyl-6-nitrocatechol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-6-nitrocatechol involves its interaction with biological molecules through its nitro and hydroxyl groups. These interactions can lead to oxidative stress and the formation of reactive oxygen species. The compound can also undergo enzymatic transformations, such as O-methylation by catechol-O-methyltransferase, which modulates its biological activity .
Comparison with Similar Compounds
- 4-Methyl-5-nitrocatechol
- 3-Methyl-5-nitrocatechol
- 4-Nitrocatechol
- 2-Methyl-5-nitrophenol
Comparison: 3-Methyl-6-nitrocatechol is unique due to its specific substitution pattern, which influences its chemical reactivity and environmental behavior. Compared to its isomers, it has distinct chromatographic and mass spectrometric properties, making it a valuable marker for specific environmental studies .
Properties
IUPAC Name |
3-methyl-6-nitrobenzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,9-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKDSDOOIONLAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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